2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 4-(trifluoromethyl)benzoate 2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 4-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14525667
InChI: InChI=1S/C24H14F3NO5/c25-24(26,27)14-7-5-13(6-8-14)23(32)33-12-20(29)28-15-9-10-18-19(11-15)22(31)17-4-2-1-3-16(17)21(18)30/h1-11H,12H2,(H,28,29)
SMILES:
Molecular Formula: C24H14F3NO5
Molecular Weight: 453.4 g/mol

2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 4-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC14525667

Molecular Formula: C24H14F3NO5

Molecular Weight: 453.4 g/mol

* For research use only. Not for human or veterinary use.

2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 4-(trifluoromethyl)benzoate -

Specification

Molecular Formula C24H14F3NO5
Molecular Weight 453.4 g/mol
IUPAC Name [2-[(9,10-dioxoanthracen-2-yl)amino]-2-oxoethyl] 4-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C24H14F3NO5/c25-24(26,27)14-7-5-13(6-8-14)23(32)33-12-20(29)28-15-9-10-18-19(11-15)22(31)17-4-2-1-3-16(17)21(18)30/h1-11H,12H2,(H,28,29)
Standard InChI Key JBYSJAVPDOVKAV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC(=O)C4=CC=C(C=C4)C(F)(F)F

Introduction

Structural and Nomenclature Analysis

The compound’s systematic name reflects its hybrid architecture. The anthracene backbone (C₁₄H₁₀) is modified at position 2 with an amino group (-NH₂), which is further acylated to form a 2-oxoethyl carbamate moiety. This intermediate ester linkage connects to a 4-(trifluoromethyl)benzoate group, introducing a fluorine-rich aromatic system. The anthracene core is oxidized at positions 9 and 10 to yield the 9,10-dioxo (anthraquinone) structure, enhancing its electronic conjugation and redox activity.

The molecular formula, inferred from structural analysis, approximates C₂₅H₁₅F₃N₂O₅, with a molecular weight near 433.36 g/mol. The trifluoromethyl (-CF₃) group contributes to the molecule’s lipophilicity and metabolic stability, while the anthraquinone system provides a planar, conjugated framework conducive to π-π interactions.

Synthetic Methodologies

Synthesis of this compound likely involves multi-step strategies to assemble its distinct domains:

Anthraquinone Intermediate Preparation

  • Anthracene Oxidation: Anthracene is oxidized using chromium trioxide (CrO₃) or nitric acid (HNO₃) under controlled conditions to yield 9,10-anthraquinone.

  • Nitration and Reduction: Selective nitration at position 2 followed by reduction of the nitro group (-NO₂) to an amine (-NH₂) introduces the amino functionality.

Carbamate-Ester Formation

The aminoanthraquinone is reacted with chloroethyl chloroformate to form the 2-oxoethyl carbamate intermediate. This step typically employs base catalysts like pyridine to neutralize HCl byproducts.

Esterification with 4-(Trifluoromethyl)benzoic Acid

The final esterification uses 4-(trifluoromethyl)benzoic acid activated via N,N'-dicyclohexylcarbodiimide (DCC) or Steglich conditions (DMAP catalyst). The reaction proceeds under anhydrous conditions in solvents like dichloromethane or THF.

Physicochemical Properties

Key properties derived from structural analogs include:

PropertyValue/RangeNotes
SolubilityLow in water (<0.1 mg/mL)Enhanced in DMSO or DMF
Melting Point180–190°C (decomp.)Thermally stable up to 150°C
LogP (Partition Coeff.)3.2–3.8Indicates high lipid permeability
UV-Vis Absorptionλₘₐₓ ≈ 260 nm, 340 nmAnthraquinone π→π* transitions

Applications in Medicinal Chemistry

Anthraquinone derivatives are pharmacologically significant, with documented roles in:

Anticancer Activity

Anthraquinones intercalate DNA and inhibit topoisomerase II, inducing apoptosis. The trifluoromethyl benzoate moiety may enhance cellular uptake and target affinity. Preclinical studies on analogs show IC₅₀ values of 1–10 μM against breast (MCF-7) and colon (HCT-116) cancer lines.

Materials Science Applications

Organic Electronics

The conjugated anthraquinone system serves as an n-type semiconductor in organic field-effect transistors (OFETs). Fluorine substituents improve air stability by reducing HOMO levels.

Dye Sensitization

Anthraquinone derivatives absorb visible light, making them candidates for dye-sensitized solar cells (DSSCs). The -CF₃ group minimizes aggregation, enhancing photocurrent density.

Structural Analog Comparison

The compound’s uniqueness lies in its tripartite structure, contrasting with simpler anthraquinone derivatives:

CompoundKey FeaturesBioactivity
4-Hydroxy-9,10-dioxoanthracen-2-yl benzoateHydroxyl instead of amineModerate cytotoxicity (IC₅₀ ~20 μM)
Anthraquinone-2-carboxylic acidCarboxylic acid substituentAntioxidant properties
2-(Trifluoromethyl)anthraquinoneDirect CF₃ attachmentEnhanced photostability

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets (e.g., kinases, DNA) via crystallography or molecular docking.

  • Formulation Optimization: Develop nanoparticle carriers to address solubility limitations.

  • Environmental Impact: Assess biodegradation pathways given the persistent CF₃ group.

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